4-Aminophenyl alpha-D-mannopyranoside
CAS No.: 34213-86-0
Cat. No.: VC20759385
Molecular Formula: C12H17NO6
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34213-86-0 |
---|---|
Molecular Formula | C12H17NO6 |
Molecular Weight | 271.27 g/mol |
IUPAC Name | (2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |
Standard InChI Key | MIAKOEWBCMPCQR-GCHJQGSQSA-N |
Isomeric SMILES | C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Structure and Classification
4-Aminophenyl alpha-D-mannopyranoside is defined chemically as an alpha-D-mannoside having 4-aminophenyl as the anomeric substituent . This compound belongs to the class of aminophenyl glycosides, which are molecules comprised of a phenyl ring attached to a sugar moiety . The basic structure consists of a mannose molecule connected to a 4-aminophenyl group at the anomeric carbon position.
Chemical Identifiers and Properties
4-Aminophenyl alpha-D-mannopyranoside has been thoroughly characterized with various chemical identifiers as presented in the following table:
Property | Value |
---|---|
CAS Number | 34213-86-0 |
Molecular Formula | C₁₂H₁₇NO₆ |
Molecular Weight | 271.27 g/mol |
IUPAC Name | (2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI | InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |
InChIKey | MIAKOEWBCMPCQR-GCHJQGSQSA-N |
SMILES | Nc1ccc(O[C@H]2OC@HC@@HC@H[C@@H]2O)cc1 |
The compound is classified as an alpha-D-mannoside and a substituted aniline, placing it at the intersection of carbohydrate chemistry and aromatic amine compounds . This unique chemical structure contributes to its distinctive properties and biological activities.
Structural Characteristics
The structure of 4-aminophenyl alpha-D-mannopyranoside features several important characteristics:
-
The alpha configuration at the anomeric carbon creates a specific orientation that influences its biological recognition properties
-
The mannopyranose ring provides multiple hydroxyl groups that can participate in hydrogen bonding
-
The 4-aminophenyl group offers a reactive amine functionality that allows for further chemical modifications and conjugations
These structural elements enable the compound to interact with various biological targets, particularly mannose-binding proteins and lectins, which recognize specific carbohydrate structures.
Physical Properties
Understanding the physical properties of 4-aminophenyl alpha-D-mannopyranoside is essential for its proper handling, storage, and application in research settings.
Physical State and Appearance
4-Aminophenyl alpha-D-mannopyranoside appears as a white to off-white crystalline solid at room temperature . This physical state makes it relatively easy to handle and store in laboratory settings.
Thermal Properties and Stability
The compound has well-characterized thermal properties as outlined below:
Property | Value |
---|---|
Melting Point | 165-166°C |
Boiling Point | 555.9±50.0°C (Predicted) |
Storage Temperature | 2-8°C |
Stability | Hygroscopic |
The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture absorption, which could affect its stability and purity .
Solubility and Other Properties
Property | Value |
---|---|
Solubility | Soluble in water |
Density | 1.517±0.06 g/cm³ (Predicted) |
pKa | 12.93±0.70 (Predicted) |
Net Charge | 0 |
The water solubility of 4-aminophenyl alpha-D-mannopyranoside is particularly valuable for biological and biochemical applications, as it allows for easy preparation of solutions for various experimental setups without requiring organic solvents .
Synthesis Methods
The synthesis of 4-aminophenyl alpha-D-mannopyranoside has been well-documented in the scientific literature, with various approaches developed to achieve high yields and purity.
Standard Synthetic Approach
A common synthetic route for 4-aminophenyl alpha-D-mannopyranoside begins with 4-nitrophenyl derivatives, which are subsequently reduced to yield the desired amine product. The synthesis typically involves:
-
Preparation of protected mannose derivatives
-
Glycosylation with 4-nitrophenol to form the nitrophenyl glycoside
-
Removal of protecting groups
Specific Synthetic Example
One documented approach involves the reduction of 4-nitrophenyl alpha-D-mannopyranoside to obtain the final product. The nitro compound can be synthesized by condensing 4-nitrophenyl 2,3-O-isopropylidine-α-D-mannopyranoside with appropriate mannopyranosyl bromides in the presence of mercuric cyanide, followed by deprotection steps .
The identities of both protected intermediates and final deprotected compounds are typically confirmed using 1H and 13C NMR spectral data, ensuring the correct stereochemistry and structure of the final product .
Biological and Pharmacological Properties
4-Aminophenyl alpha-D-mannopyranoside exhibits a range of biological and pharmacological properties that make it valuable for both research and potential therapeutic applications.
Anti-inflammatory Effects
Research has demonstrated that 4-aminophenyl alpha-D-mannopyranoside possesses anti-inflammatory properties, which may contribute to its potential therapeutic value . These anti-inflammatory effects could be mediated through interactions with specific cellular receptors or signaling pathways.
Effects on Kidney Disease
Studies in animal models have shown promising results regarding the compound's effects on kidney disease. Rats with chronic kidney disease treated with daily doses of 4-aminophenyl alpha-D-mannopyranoside for three weeks showed prevention of kidney injury marker development . This suggests potential nephroprotective effects that could be valuable for treating or preventing kidney diseases.
Neurological Effects
The compound has shown efficacy against mouse strains with nervous system diseases, indicating potential neuroprotective properties . This effect might be related to its ability to bind to lysine residues on proteins and prevent interactions between these residues and glutathione, which is required for glut1 uptake in brain cells .
Biochemical Interactions
4-Aminophenyl alpha-D-mannopyranoside interacts with various biological molecules, including:
-
Lectins and mannose-binding proteins
-
Glycoproteins and glycosyltransferases
-
Enzymes involved in carbohydrate metabolism
These interactions underlie the compound's diverse biological effects and potential therapeutic applications.
Applications in Research and Industry
The unique properties of 4-aminophenyl alpha-D-mannopyranoside have led to its application in various research and industrial contexts.
Liposome Modification
One of the most well-documented applications of 4-aminophenyl alpha-D-mannopyranoside is in the modification of liposome surfaces. The compound has been shown to increase the uptake rate of liposomes, potentially enhancing their effectiveness as drug delivery vehicles . This property is particularly valuable for targeted drug delivery systems.
Glycobiology Research
As a model compound, 4-aminophenyl alpha-D-mannopyranoside is widely used in glycobiology research to:
-
Investigate carbohydrate structure-function relationships
-
Study carbohydrate-protein interactions
-
Examine the role of mannose-containing glycans in cellular processes
Therapeutic Development
The compound serves as a valuable starting material in the synthesis of other drugs and therapeutic agents . Its unique structure and functional groups make it an ideal building block for creating more complex bioactive molecules.
Cancer Research
Recent findings suggest potential applications in cancer research, particularly for brain cancer treatments. The compound's ability to interfere with glut1 uptake in brain cells, which is essential for cellular function, suggests it may be useful as a chemotherapeutic agent for brain cancers .
Immunological Research
4-Aminophenyl alpha-D-mannopyranoside is used in the study of:
-
Mannose-binding proteins and their role in immune responses
-
Carbohydrate-mediated cell signaling
-
Development of carbohydrate-based vaccines and immunotherapies
Specification | Value |
---|---|
Purity | ≥98% |
Form | Solid |
Color | Off-White to Beige |
Standard Packaging | 50-1000 mg |
Storage Recommendations | 2-8°C |
Future Research Directions
The unique properties and diverse applications of 4-aminophenyl alpha-D-mannopyranoside suggest several promising directions for future research.
Therapeutic Development
Further investigation into the compound's anti-inflammatory, nephroprotective, and neuroprotective effects could lead to the development of novel therapeutic agents for treating inflammatory conditions, kidney diseases, and neurological disorders .
Advanced Drug Delivery Systems
The compound's ability to enhance liposome uptake opens avenues for developing more efficient drug delivery systems, particularly those targeting mannose receptors expressed on specific cell types .
Glycobiology and Glycomics
As glycobiology continues to advance, 4-aminophenyl alpha-D-mannopyranoside will likely play an important role in understanding the complex roles of mannose-containing glycans in health and disease.
Cancer Therapeutics
The potential application in brain cancer treatment warrants further investigation, particularly regarding the compound's ability to interfere with glucose uptake in cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume